![molecular formula C21H26N4O B1227532 7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)
7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Hydrogen-Bonded Chain of Rings in Pyrazolopyrimidine Derivatives
A study conducted by Portilla, J. et al. (2006) examined hydrogen-bonded structures in certain pyrazolopyrimidine derivatives. Although not directly focusing on 7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, this research sheds light on similar compounds, providing insights into their molecular structures and hydrogen-bonding patterns, which are key for understanding their chemical properties and potential applications (Portilla et al., 2006).
Chemistry of Substituted Pyrazolopyrimidines
Chimichi, S. et al. (1996) explored the chemistry of substituted pyrazolopyrimidines. Their research delved into the reaction mechanisms of these compounds, elucidating their structural characteristics and potential as precursors for further chemical synthesis (Chimichi et al., 1996).
Cytotoxicity of Pyrazolopyrimidine Derivatives
Hassan, A. S. et al. (2014) focused on the synthesis and cytotoxicity of pyrazolopyrimidine derivatives. They analyzed the in vitro cytotoxic activity of these compounds against certain cancer cell lines, highlighting their potential in medical research and pharmaceutical applications (Hassan et al., 2014).
Anticonvulsant Properties and Receptor Binding
The research by Bruni, F. et al. (1993) investigated 7-dimethylaminovinylpyrazolopyrimidines for their potential anticonvulsant properties and receptor binding capabilities. This study contributes to the understanding of how pyrazolopyrimidine derivatives could be useful in neurological research and therapy (Bruni et al., 1993).
Synthesis and Characterization for Anticonvulsants
Severina, A. I. et al. (2016) discussed the synthesis of n-alkylated derivatives of pyrazolopyrimidine for potential anticonvulsant applications. This study adds to the knowledge of how structural modifications in these compounds can lead to different pharmacological activities (Severina et al., 2016).
properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4O/c1-15-14-19(24-12-8-4-5-9-13-24)25-21(22-15)20(16(2)23-25)17-10-6-7-11-18(17)26-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI Key |
IXHRPSIJGXCIOH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




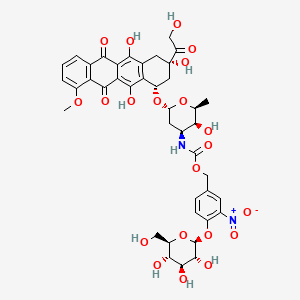
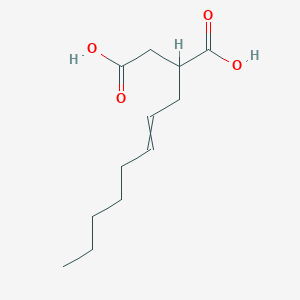
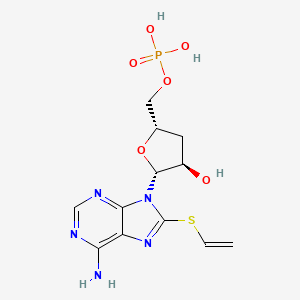
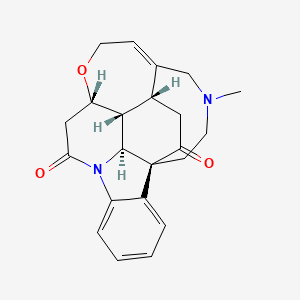
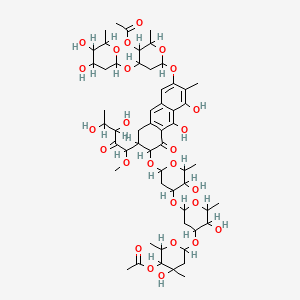
![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
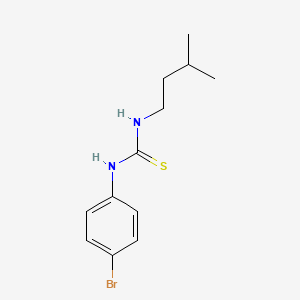
![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)
![2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B1227465.png)
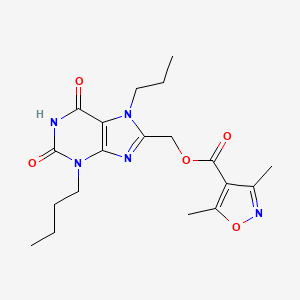
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)

